tert-Butyl 6-formylindoline-1-carboxylate
Overview
Description
tert-Butyl 6-formylindoline-1-carboxylate: is an organic compound with the molecular formula C14H17NO3. It is a derivative of indoline, a bicyclic heterocycle that is a structural component of many natural products and pharmaceuticals. The compound is characterized by the presence of a formyl group at the 6-position and a tert-butyl ester at the 1-position of the indoline ring. This compound is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its utility as a building block for more complex molecules .
Mechanism of Action
Pharmacokinetics
The ADME properties of “tert-Butyl 6-formylindoline-1-carboxylate” are as follows :
These properties can impact the bioavailability of the compound, influencing its effectiveness.
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Other factors such as pH, presence of other substances, and physiological conditions can also affect its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-formylindoline-1-carboxylate typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the indoline is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 6-formylindoline-1-carboxylate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 6-formylindoline-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various indoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound and its derivatives have potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable in the production of polymers, dyes, and other functional materials .
Comparison with Similar Compounds
- tert-Butyl 6-hydroxyindoline-1-carboxylate
- tert-Butyl 5-bromo-4-fluoroindoline-1-carboxylate
- tert-Butyl 6-bromoindoline-1-carboxylate
- tert-Butyl 2-aminoindoline-1-carboxylate
Comparison: tert-Butyl 6-formylindoline-1-carboxylate is unique due to the presence of the formyl group at the 6-position, which imparts distinct reactivity and potential biological activity. In contrast, similar compounds with different substituents (e.g., hydroxy, bromo, amino) at the same position exhibit different chemical and biological properties. For example, tert-Butyl 6-hydroxyindoline-1-carboxylate may have enhanced hydrogen bonding capabilities, while tert-Butyl 6-bromoindoline-1-carboxylate may exhibit increased reactivity in halogenation reactions .
Properties
IUPAC Name |
tert-butyl 6-formyl-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-5,8-9H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIZCOLAJWVBFIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591283 | |
Record name | tert-Butyl 6-formyl-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391668-75-0 | |
Record name | tert-Butyl 6-formyl-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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